Cyclophosphamide
Cyclophosphamide
Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent.
Cyclophosphamide is a phosphorodiamide that is 1,3,2-oxazaphosphinan-2-amine 2-oxide substituted by two 2-chloroethyl groups at the amino nitrogen atom. It has a role as a carcinogenic agent, an alkylating agent, an immunosuppressive agent, an antineoplastic agent, an antirheumatic drug, an environmental contaminant, a xenobiotic and a drug allergen. It is a phosphorodiamide, a nitrogen mustard and an organochlorine compound.
Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the liver to form the active aldophosphamide. It has been used in the treatment of lymphoma and leukemia. Its side effect, alopecia, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer.
Cyclophosphamide anhydrous is an Alkylating Drug. The mechanism of action of cyclophosphamide anhydrous is as an Alkylating Activity.
Cyclophosphamide is an alkylating agent used in the treatment of several forms of cancer including leukemias, lymphomas and breast cancer. Cyclophosphamide therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of acute liver injury. In addition, when given in high doses as a part of a myeloablative therapy, cyclophosphamide can cause acute sinusoidal obstruction syndrome.
Cyclophosphamide is a synthetic alkylating agent chemically related to the nitrogen mustards with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to the active metabolites aldophosphamide and phosphoramide mustard, which bind to DNA, thereby inhibiting DNA replication and initiating cell death.
Cyclophosphamide Anhydrous is the anhydrous form of cyclophosphamide, a synthetic nitrogen mustard alkylating agent, with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to active metabolites including phosphoramide mustard, which binds to and crosslinks DNA and RNA, thereby inhibiting DNA replication and protein synthesis. This agent, at low doses, is also a potent immunosuppressant primarily by depleting T-regulatory cells.
Cyclophosphamide (Hydrated) can cause cancer according to California Labor Code. It can cause developmental toxicity according to an independent committee of scientific and health experts. It can cause female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the LIVER to form the active aldophosphamide. It has been used in the treatment of LYMPHOMA and LEUKEMIA. Its side effect, ALOPECIA, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer.
Cyclophosphamide is a phosphorodiamide that is 1,3,2-oxazaphosphinan-2-amine 2-oxide substituted by two 2-chloroethyl groups at the amino nitrogen atom. It has a role as a carcinogenic agent, an alkylating agent, an immunosuppressive agent, an antineoplastic agent, an antirheumatic drug, an environmental contaminant, a xenobiotic and a drug allergen. It is a phosphorodiamide, a nitrogen mustard and an organochlorine compound.
Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the liver to form the active aldophosphamide. It has been used in the treatment of lymphoma and leukemia. Its side effect, alopecia, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer.
Cyclophosphamide anhydrous is an Alkylating Drug. The mechanism of action of cyclophosphamide anhydrous is as an Alkylating Activity.
Cyclophosphamide is an alkylating agent used in the treatment of several forms of cancer including leukemias, lymphomas and breast cancer. Cyclophosphamide therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of acute liver injury. In addition, when given in high doses as a part of a myeloablative therapy, cyclophosphamide can cause acute sinusoidal obstruction syndrome.
Cyclophosphamide is a synthetic alkylating agent chemically related to the nitrogen mustards with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to the active metabolites aldophosphamide and phosphoramide mustard, which bind to DNA, thereby inhibiting DNA replication and initiating cell death.
Cyclophosphamide Anhydrous is the anhydrous form of cyclophosphamide, a synthetic nitrogen mustard alkylating agent, with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to active metabolites including phosphoramide mustard, which binds to and crosslinks DNA and RNA, thereby inhibiting DNA replication and protein synthesis. This agent, at low doses, is also a potent immunosuppressant primarily by depleting T-regulatory cells.
Cyclophosphamide (Hydrated) can cause cancer according to California Labor Code. It can cause developmental toxicity according to an independent committee of scientific and health experts. It can cause female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the LIVER to form the active aldophosphamide. It has been used in the treatment of LYMPHOMA and LEUKEMIA. Its side effect, ALOPECIA, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer.
Brand Name:
Vulcanchem
CAS No.:
6055-19-2
VCID:
VC20778308
InChI:
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)
SMILES:
C1CNP(=O)(OC1)N(CCCl)CCCl.O
Molecular Formula:
C7H15Cl2N2O2P
Molecular Weight:
261.08 g/mol
Cyclophosphamide
CAS No.: 6055-19-2
VCID: VC20778308
Molecular Formula: C7H15Cl2N2O2P
Molecular Weight: 261.08 g/mol
* For research use only. Not for human or veterinary use.

Description | Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent. Cyclophosphamide is a phosphorodiamide that is 1,3,2-oxazaphosphinan-2-amine 2-oxide substituted by two 2-chloroethyl groups at the amino nitrogen atom. It has a role as a carcinogenic agent, an alkylating agent, an immunosuppressive agent, an antineoplastic agent, an antirheumatic drug, an environmental contaminant, a xenobiotic and a drug allergen. It is a phosphorodiamide, a nitrogen mustard and an organochlorine compound. Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the liver to form the active aldophosphamide. It has been used in the treatment of lymphoma and leukemia. Its side effect, alopecia, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer. Cyclophosphamide anhydrous is an Alkylating Drug. The mechanism of action of cyclophosphamide anhydrous is as an Alkylating Activity. Cyclophosphamide is an alkylating agent used in the treatment of several forms of cancer including leukemias, lymphomas and breast cancer. Cyclophosphamide therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of acute liver injury. In addition, when given in high doses as a part of a myeloablative therapy, cyclophosphamide can cause acute sinusoidal obstruction syndrome. Cyclophosphamide is a synthetic alkylating agent chemically related to the nitrogen mustards with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to the active metabolites aldophosphamide and phosphoramide mustard, which bind to DNA, thereby inhibiting DNA replication and initiating cell death. Cyclophosphamide Anhydrous is the anhydrous form of cyclophosphamide, a synthetic nitrogen mustard alkylating agent, with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to active metabolites including phosphoramide mustard, which binds to and crosslinks DNA and RNA, thereby inhibiting DNA replication and protein synthesis. This agent, at low doses, is also a potent immunosuppressant primarily by depleting T-regulatory cells. Cyclophosphamide (Hydrated) can cause cancer according to California Labor Code. It can cause developmental toxicity according to an independent committee of scientific and health experts. It can cause female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements. Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the LIVER to form the active aldophosphamide. It has been used in the treatment of LYMPHOMA and LEUKEMIA. Its side effect, ALOPECIA, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer. |
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CAS No. | 6055-19-2 |
Product Name | Cyclophosphamide |
Molecular Formula | C7H15Cl2N2O2P |
Molecular Weight | 261.08 g/mol |
IUPAC Name | N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
Standard InChI | InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12) |
Standard InChIKey | CMSMOCZEIVJLDB-UHFFFAOYSA-N |
SMILES | C1CNP(=O)(OC1)N(CCCl)CCCl.O |
Canonical SMILES | C1CNP(=O)(OC1)N(CCCl)CCCl |
Boiling Point | 336 °C |
Colorform | LIQUEFIES ON LOSS OF ITS WATER OF CRYSTALLIZATION Crystalline solid |
Density | 1.48 g/cm³ |
Flash Point | 113 °C c.c. |
Melting Point | 106 to 113 °F (NTP, 1992) 48-49 49.5-53 °C 41 - 45 °C 49.5 - 53 °C |
Physical Description | Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent. White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline] Solid FINE WHITE CRYSTALLINE POWDER. |
Related CAS | 6055-19-2 (monohydrate) 50-18-0 (Parent) |
Solubility | 10 to 50 mg/mL at 73 °F (NTP, 1992) Soluble. 1-5 g/100 mL at 23 °C 1 in 25 parts water 1 in 1 parts alcohol Slightly soluble in benzene, carbon tetrachloride; very slightly soluble in ether and acetone Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide. In water, 40,000 ppm @ 20 °C 1.51e+01 g/L Solubility in water, g/l at 20 °C: 40 (moderate) |
Synonyms | (+,-)-2-(bis(2-Chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-Oxide Monohydrate B 518 B-518 B518 Cyclophosphamide Cyclophosphamide Anhydrous Cyclophosphamide Monohydrate Cyclophosphamide, (R)-Isomer Cyclophosphamide, (S)-Isomer Cyclophosphane Cytophosphan Cytophosphane Cytoxan Endoxan Neosar NSC 26271 NSC-26271 NSC26271 Procytox Sendoxan |
Vapor Pressure | 0.0000445 [mmHg] Vapor pressure, Pa at 25 °C: 0.006 (calculated) |
PubChem Compound | 2907 |
Last Modified | Sep 12 2023 |
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261.0853 g/mol